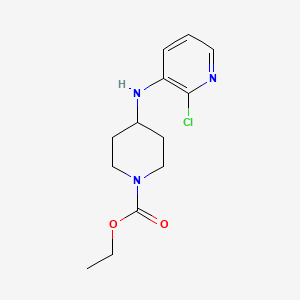

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate

Description

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a 2-chloropyridin-3-ylamino substituent at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. This structure combines the conformational flexibility of the piperidine ring with the electron-deficient aromatic character of the chloropyridine moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where such hybrid architectures are advantageous.

Properties

IUPAC Name |

ethyl 4-[(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O2/c1-2-19-13(18)17-8-5-10(6-9-17)16-11-4-3-7-15-12(11)14/h3-4,7,10,16H,2,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZFNANLUWYHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-3-amine with ethyl 4-piperidinecarboxylate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C13H18ClN3O2

- Molecular Weight : 283.76 g/mol

- IUPAC Name : Ethyl 4-[(2-chloropyridin-3-yl)amino]piperidine-1-carboxylate

- Solubility : Moderate in water

- LogP : 2.5

Chemistry

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in diverse chemical reactions allows for the development of new compounds with tailored properties .

Biology

Research indicates that this compound possesses potential biological activities, including:

- Antimicrobial Properties : Studies have shown its efficacy against various pathogens.

- Antiviral Activities : Preliminary data suggest it may inhibit viral replication processes .

Medicine

The compound is being investigated for its potential therapeutic applications:

-

Cancer Treatment : Preliminary studies have indicated that it may induce apoptosis in cancer cell lines and inhibit tumor growth .

Study Type Findings Anticancer Significant reduction in cell viability at concentrations above 10 µM Neuroprotective Protective effects against oxidative stress in neuronal cultures

Pharmacological Profiles

The pharmacological profile of this compound includes:

- Anticancer Activity : Induces apoptosis and inhibits proliferation in cancer cells.

- Neuroprotective Effects : Potential utility in treating central nervous system diseases due to its ability to cross the blood-brain barrier .

| Activity Type | Effect |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates IL-6 and IL-8 production |

| Neuroprotective | Potential for CNS disease treatment |

Study 1: Anticancer Efficacy

A study focused on breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed evidence of apoptosis, indicating its potential as an anticancer agent .

Study 2: Neuroprotective Potential

In a separate investigation involving neuronal cell cultures exposed to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species levels and preserving cell viability. This suggests its potential application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate with structurally related piperidine carboxylate derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Diversity: The target compound’s 2-chloropyridin-3-ylamino group distinguishes it from analogs with hydroxyimino (), diphenyl (), or trifluoromethylphenyl () substituents. These groups influence electronic properties, solubility, and binding interactions. Compounds with trifluoromethyl groups (e.g., ) exhibit enhanced metabolic stability and lipophilicity compared to the target compound’s chloropyridine moiety.

Physicochemical Properties: The LogP of Ethyl 4-(hydroxyimino)piperidine-1-carboxylate (0.607) suggests moderate hydrophilicity , whereas bulkier analogs (e.g., molecular weight ~475 g/mol in ) may have reduced bioavailability.

Biological Activity: Antitumor/Antibacterial Activity: Ethyl 4-hydroxy-2,6-diphenyl derivatives demonstrate efficacy in these areas due to aromatic stacking interactions and hydrogen-bonding capabilities . Enzyme Inhibition: The thiazolidinone-containing compound in shows acetylcholinesterase inhibition, suggesting that the target compound’s chloropyridine group could similarly modulate enzyme binding.

Synthetic and Analytical Methods: HPLC Analysis: Ethyl 4-(hydroxyimino)piperidine-1-carboxylate is analyzed using a Newcrom R1 column under reverse-phase conditions , a method applicable to the target compound. Crystallography: Piperidine derivatives like those in are structurally validated via X-ray studies, often using SHELX software (), which could aid in confirming the target compound’s conformation.

Biological Activity

Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Formula : CHClNO

- Molecular Weight : 283.754 g/mol

- Structure : The compound features a piperidine ring substituted with a chloropyridine moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 283.754 g/mol |

| Solubility | Moderate in water |

| LogP | 2.5 |

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases and has potential anti-inflammatory properties by modulating nitric oxide (NO) production in macrophages .

Key Findings:

- Nitric Oxide Production : The compound enhances the synthesis of pro-inflammatory mediators like IL-6 and IL-8, indicating its role in inflammatory responses .

- Enzyme Interaction : It has been shown to interact with various enzymes and receptors, suggesting a broad spectrum of activity applicable in treating diseases such as cancer and neurological disorders .

Pharmacological Profiles

The compound's pharmacological profile includes:

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : In silico studies predict its utility in treating central nervous system diseases due to its ability to cross the blood-brain barrier .

Table 2: Biological Activities

| Activity Type | Effect |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Modulates IL-6 and IL-8 production |

| Neuroprotective | Potential for CNS disease treatment |

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis confirmed through flow cytometry analysis.

Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, the compound was tested on neuronal cell cultures exposed to oxidative stress. It demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and preserving cell viability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-(2-chloropyridin-3-ylamino)piperidine-1-carboxylate, and how are key intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting a piperidine precursor (e.g., benzyl 4-(aminomethyl)piperidine-1-carboxylate) with a halogenated pyridine derivative (e.g., 2-chloro-3-aminopyridine) in the presence of a base like cesium carbonate in polar aprotic solvents (e.g., DMF) at elevated temperatures . Key intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ¹H NMR to verify proton environments and coupling patterns) .

- Electrospray Ionization Mass Spectrometry (ESIMS) to confirm molecular weight and purity .

- High-Performance Liquid Chromatography (HPLC) for assessing purity (>98% in optimized protocols) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Beyond NMR and ESIMS, researchers should employ:

- X-ray crystallography to resolve ambiguities in molecular conformation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry .

- Infrared (IR) spectroscopy to verify functional groups (e.g., carbonyl stretches from the ester moiety) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the 2-chloropyridin-3-ylamino group onto the piperidine scaffold?

Methodological Answer: To address low yields or side reactions:

- Screen reaction parameters (solvent, temperature, catalyst) using an informer library approach. For example, the Aryl Halide Chemistry Informer Library enables systematic evaluation of reactivity across diverse substrates, identifying optimal conditions for coupling efficiency .

- Employ computational tools (e.g., density functional theory, DFT) to model transition states and predict steric/electronic barriers to nucleophilic attack .

Q. What strategies are effective in elucidating the mechanism of action when conflicting biological activity data are observed?

Methodological Answer: If biological assays yield contradictory results (e.g., variable mitoNEET agonist activity):

- Validate target engagement using competitive binding assays (e.g., fluorescence polarization) to confirm direct interaction with the proposed target .

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the chloropyridine or piperidine moieties. Compare activity trends to identify critical pharmacophores .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

- Refine crystal structures using SHELXL to resolve torsional strain or disordered regions. For example, piperidine ring puckering and chloropyridine orientation can be analyzed via anisotropic displacement parameters .

- Compare experimental data with computational models (e.g., molecular dynamics simulations) to assess conformational stability under physiological conditions .

Q. What computational approaches are suitable for predicting the metabolic stability of this compound?

Methodological Answer:

- Use quantum mechanical (QM) methods to calculate bond dissociation energies (BDEs) for labile groups (e.g., ester linkages) and predict oxidative metabolism .

- Leverage exact mass data (e.g., m/z 288.1546) to identify potential metabolites via in silico tools like MetaboLynx or Mass Frontier .

Tables for Key Data

| Synthetic Challenge | Optimization Strategy | Evidence |

|---|---|---|

| Low coupling yield | Screen conditions via informer libraries | |

| Side reactions | Use cesium carbonate as a mild base |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.